molecular formula C7H14N2O B13626017 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

Katalognummer: B13626017
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: LSXNXXBEUHSHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is a chemically unique spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a spiro carbon center connecting two heterocyclic rings, one containing oxygen and two nitrogen atoms, which provides a rigid, three-dimensional scaffold that can mimic saturated ring systems like piperazines. This compound is exclusively intended for research applications and is not for diagnostic, therapeutic, or personal use. In pharmaceutical research, diazaspiro cores like this one are valuable structural surrogates for piperazines in the design of targeted therapeutics . They have been extensively investigated as key components in developing potent enzyme inhibitors . For instance, incorporating such diazaspiro motifs into the architecture of known pharmacophores has led to the development of high-affinity Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a prominent class of compounds in oncology research . The unique geometry of the spiro system can influence the compound's binding affinity and selectivity towards enzyme targets, helping to optimize drug-like properties and mitigate off-target effects . The synthesis of related spirocyclic compounds often involves multi-step processes starting from materials like chloroacetyl chloride, utilizing cyclization and catalytic hydrogenation under controlled atmospheres to form the complex ring structure . Researchers employ this versatile scaffold to explore new chemical space in hit-to-lead optimization campaigns, particularly in programs targeting kinases and other biologically relevant enzymes .

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

9-methyl-5-oxa-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2O/c1-6-7(4-8-5-7)10-3-2-9-6/h6,8-9H,2-5H2,1H3

InChI-Schlüssel

LSXNXXBEUHSHBI-UHFFFAOYSA-N

Kanonische SMILES

CC1C2(CNC2)OCCN1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Synthesis Procedure

Step Reaction Description Reagents and Conditions Product Yield
1 Acylation of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride Triethylamine (TEA), dichloromethane (DCM), 0–10 °C, 16 h Compound 2 (chloroacetylated intermediate) Isolated yield: 65 g from 140 g starting material
2 Intramolecular cyclization of compound 2 Sodium hydride or n-butyl lithium, inert atmosphere, solvent: THF or equivalent Compound 3 (spirocyclic intermediate) Not specified
3 Reduction of compound 3 Lithium aluminum hydride (LiAlH4), inert atmosphere, solvent: ether or THF, molar ratio 1:1.1–2 Compound 4 (reduced intermediate) Not specified
4 Catalytic hydrogenation to remove benzyl protecting group Hydrogen gas, Pd/C catalyst, 20–100 psi, 20–50 °C, 8–20 h, acetic acid as activator 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5) High yield, suitable for scale-up

Notes:

  • The first base can be triethylamine, pyridine, diisopropylethylamine, or potassium carbonate.
  • The second base for cyclization is selected from sodium hydride, hexasilyl dimethyl amino lithium, or n-butyl lithium.
  • The reducing agent is lithium aluminum hydride.
  • The use of benzyl protecting groups and their removal by catalytic hydrogenation is a key step to obtain the free amine spiro compound.

This method is advantageous due to the availability of raw materials, short synthetic route, easy reaction control, and scalability for industrial production.

Alternative Synthetic Approaches and Related Research

Cyclopropane Adduct Formation and Stereochemical Control

Studies on spirocyclic compounds related to the oxaspiro and diazaspiro families indicate that cyclopropanation reactions with diazo compounds can yield spirocyclic frameworks with controlled stereochemistry. These methods, involving diazo compound partners and substituted diphenyldiazomethanes, provide insights into stereochemical outcomes and purification strategies for spirocycles.

Diversity-Oriented Synthesis (DOS)

DOS strategies employ complexity-generating reactions followed by cyclizations to produce structurally diverse spirocyclic compounds. For morpholine and oxaspiro derivatives, acyl chloride intermediates are prepared under reflux with thionyl chloride and subsequently cyclized. These approaches may be useful for synthesizing analogues of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane with functional group variations.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Starting Material 3-((benzylamino)methyl)oxetane-3-ol Commercially available or synthesized
Acylation Reagent Chloroacetyl chloride Used in slight excess (1.1 eq)
Bases Used Triethylamine, sodium hydride, n-butyl lithium Selected based on reaction step
Reducing Agent Lithium aluminum hydride Molar ratio 1:1.1–2 for reduction
Hydrogenation Conditions Pd/C catalyst, 20–100 psi H2, 20–50 °C, 8–20 h Acetic acid added as activator
Solvents Dichloromethane, THF, ether Solvent choice depends on step
Yield High overall yield reported Suitable for industrial scale

Research Outcomes and Industrial Relevance

  • The described four-step synthesis achieves high purity and yield of the target spirocyclic compound.
  • The process is amenable to scale-up due to mild reaction conditions and readily available reagents.
  • Catalytic hydrogenation for deprotection is efficient and controllable.
  • The method addresses prior limitations in literature by providing a practical and reproducible route.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.

    Substitution: Halides, amines; reactions often require a base such as sodium hydroxide and are conducted at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Scaffold Variations: Heteroatom Positioning and Functional Profiles

2,7-Diazaspiro[3.5]nonane Derivatives
  • Structural Difference : Replaces the oxygen atom in the 5-oxa position with a nitrogen, creating a 2,7-diaza configuration.
  • Biological Activity : Exhibits high affinity for sigma-1 receptors (S1R). For example:
    • Compound 5b (AB21) : KiS1R = 13 nM, KiS2R = 102 nM, showing S1R antagonism and potent antiallodynic effects at 20 mg/kg in vivo .
    • Compound 4b (AD186) : KiS1R = 2.7 nM, KiS2R = 27 nM, acts as an S1R agonist, reversing mechanical hypersensitivity in pain models .
  • Key Insight: The 2,7-diazaspiro[3.5]nonane scaffold allows tunable agonist/antagonist profiles based on substituents, making it versatile for neuropathic pain therapeutics .
Diazabicyclo[4.3.0]nonane Derivatives
  • Structural Difference: Features a fused bicyclo[4.3.0]nonane system with two nitrogen atoms.
  • Biological Activity : Lower S1R affinity compared to 2,7-diazaspiro analogs. For example:
    • Compound 8f (AB10) : KiS1R = 10 nM, KiS2R = 165 nM, shows moderate antiallodynic effects but requires higher doses .
  • Key Insight : Reduced conformational flexibility in the bicyclo system may limit receptor binding efficiency .
5-Oxa-2,8-diazaspiro[3.5]nonane Variants
  • Examples: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: A Boc-protected derivative used in synthesizing SR ligands . 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Exhibits trifluoroacetic acid salt formation, enhancing solubility for in vitro assays .
  • Key Insight : The 5-oxa configuration stabilizes the spirocyclic structure, improving synthetic yield and stability .
Antimicrobial Spirocycles
  • 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives: Activity: Broad-spectrum antimicrobial effects against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (S. aureus) bacteria . Mechanism: The dioxo groups may disrupt bacterial membrane integrity or enzyme function .
Methyl and Benzyl Substituents
  • 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane: Enhanced antimicrobial potency compared to non-substituted analogs, likely due to increased lipophilicity .

Key Research Findings and Data Tables

Table 1: Sigma Receptor Binding Affinities of Spirocyclic Compounds

Compound Scaffold KiS1R (nM) KiS2R (nM) Functional Profile
4b (AD186) 2,7-Diazaspiro[3.5]nonane 2.7 27 S1R Agonist
5b (AB21) 2,7-Diazaspiro[3.5]nonane 13 102 S1R Antagonist
8f (AB10) Diazabicyclo[4.3.0]nonane 10 165 Moderate Antagonist
PRE-084 (Control) Non-spiro 7.2 >1000 S1R Agonist

Data sourced from in vitro radioligand binding assays .

Table 2: Antimicrobial Activity of Bicyclic Compounds

Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane 12.5 25.0
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane 6.25 12.5
Ciprofloxacin (Control) 0.5 0.5

Data adapted from agar dilution methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane, and how can reaction conditions be scaled for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions. For example, spirocyclic intermediates can be generated via cyclization of precursors containing nitrogen and oxygen atoms. Key steps include:

  • Cyclization : Using bases like NaH to induce ring closure under anhydrous conditions .
  • Protection/Deprotection : Boc groups are often employed to protect amines during synthesis, followed by acidic removal .
  • Scalability : Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side products. For instance, scalability depends on precursor availability and catalyst efficiency .
    • Yield Optimization : Techniques like microwave-assisted synthesis or flow chemistry may improve reaction efficiency. Purity is validated via HPLC or LC-MS .

Q. How does the spirocyclic structure of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane influence its physicochemical properties compared to non-spiro analogs?

  • Methodological Answer : The spiro architecture confers rigidity and stereochemical constraints, which can be analyzed via:

  • X-ray Crystallography : To determine bond angles and ring strain .
  • Computational Modeling : Density Functional Theory (DFT) calculations assess electronic effects and conformational stability .
  • Comparative Studies : Non-spiro analogs (e.g., diazabicyclo derivatives) show reduced receptor affinity, highlighting the importance of the spiro scaffold in binding .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane derivatives?

  • Methodological Answer : Contradictions often arise from differences in functional assays or receptor subtypes. Strategies include:

  • Receptor Subtype Profiling : Use radioligand binding assays (e.g., S1R vs. S2R) to quantify Ki values .
  • Functional Antagonism/Agonism Testing : In vitro cAMP assays or calcium flux measurements to determine intrinsic activity .
  • In Vivo Cross-Validation : Compare antiallodynic effects in rodent pain models with selective S1R agonists/antagonists (e.g., PRE-084, BD-1063) to confirm mechanism .

Q. How can computational docking studies elucidate the interaction of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane with sigma-1 receptors (S1R)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions. Key residues (e.g., Glu172 in S1R) form hydrogen bonds with the spirocyclic nitrogen .
  • MD Simulations : Run 100-ns trajectories to assess binding stability and hydration effects .
  • SAR Analysis : Compare docking scores of methylated vs. non-methylated analogs to explain enhanced affinity .

Q. What in vivo models are most appropriate for evaluating the therapeutic potential of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane in neurological disorders?

  • Methodological Answer :

  • Neuropathic Pain Models : Chronic constriction injury (CCI) in mice to test mechanical hypersensitivity reversal at 20 mg/kg doses .
  • Pharmacokinetics : Assess brain penetration via LC-MS/MS after intravenous administration .
  • Safety Profiling : Monitor for off-target effects using open-field tests or rotarod assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.